molecular formula C9H13NS B13525039 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine

2-[2-(Methylsulfanyl)phenyl]ethan-1-amine

Cat. No.: B13525039
M. Wt: 167.27 g/mol
InChI Key: HUPMTHPVTFZUPF-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfanyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C9H13NS It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2-bromo-1-(methylsulfanyl)benzene.

    Nucleophilic Substitution: The bromo group is substituted with an amine group through a nucleophilic substitution reaction. This can be achieved using reagents like ammonia or primary amines under appropriate conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylsulfanyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Electrophiles such as alkyl halides, solvents like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Alkylated amines, other substituted derivatives.

Scientific Research Applications

2-[2-(Methylsulfanyl)phenyl]ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride
  • 2-(3,4-Dimethoxyphenyl)ethan-1-amine
  • 2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride

Uniqueness

This compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions, such as oxidation and reduction, that are not possible with other similar compounds. Additionally, the compound’s structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

2-(2-methylsulfanylphenyl)ethanamine

InChI

InChI=1S/C9H13NS/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7,10H2,1H3

InChI Key

HUPMTHPVTFZUPF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1CCN

Origin of Product

United States

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